molecular formula C13H20N2 B181681 1-Benzyl-4-methylpiperidin-4-amine CAS No. 163271-06-5

1-Benzyl-4-methylpiperidin-4-amine

Cat. No. B181681
CAS RN: 163271-06-5
M. Wt: 204.31 g/mol
InChI Key: YDQYORVMGACBMI-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-4-amine is a compound with the CAS Number: 7006-50-0 . It has a molecular weight of 204.32 and its IUPAC name is 1-benzyl-N-methyl-4-piperidinamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a boiling point of 110C @ 0.7mBar . It is a liquid .

Scientific Research Applications

Fragmentation and Synthesis Pathways

  • Fragmentation Mechanisms : A study by Chai et al. (2017) explored the electrospray ionization tandem mass spectrometry of protonated 1-benzoylamines, including 1-Benzyl-4-methylpiperidin-4-amine, observing the dominant fragmentation pathway and the loss of benzaldehyde. This research contributes to understanding the chemical behavior of benzoylamines under mass spectrometry, suggesting potential analytical applications (Chai et al., 2017).

  • Synthesis of Derivatives : Pospieszny and Wyrzykiewicz (2008) described a practical synthesis approach for new S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil through the Mannich reaction. This synthesis pathway opens avenues for creating novel compounds with potential biological activities (Pospieszny & Wyrzykiewicz, 2008).

Chemical Behavior and Reactivity

  • β-Deuterium Isotope Effects : The stereochemistry of β-deuterium isotope effects on the basicity of amines, including this compound, was investigated by Perrin et al. (2005). This study provides insights into the isotope effects on amine basicities, which could influence the design of experiments in synthetic chemistry and pharmaceutical research (Perrin et al., 2005).

Catalysis and Chemical Synthesis

  • Catalytic Applications : Liu et al. (2020) reported the development of graphene-co-shelled reusable Ni/NiO nanoparticles for the synthesis of amines under mild conditions. This catalytic method, utilizing Earth-abundant metals, demonstrates an efficient pathway for producing amines, including those derived from this compound, showcasing the compound's relevance in sustainable chemical synthesis processes (Liu et al., 2020).

Theoretical and Computational Studies

  • Density Functional Theory (DFT) Studies : Marinescu et al. (2020) conducted DFT studies on new benzimidazole Mannich bases, illustrating the role of this compound in enhancing antimicrobial activity through computational analysis. This research underscores the importance of theoretical studies in predicting the biological activities and chemical properties of novel compounds (Marinescu et al., 2020).

properties

IUPAC Name

1-benzyl-4-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQYORVMGACBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622932
Record name 1-Benzyl-4-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163271-06-5
Record name 4-Methyl-1-(phenylmethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163271-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

39.4 g of 4-acetylamino-1-benzyl-4-methylpiperidine are heated to boiling in 400 ml of concentrated hydrochloric acid for 3 days. After evaporation to half the volume in a rotary evaporator, the pH is adjusted to 12 with 50% strength sodium hydroxide solution while cooling. The mixture is extracted three times with methylene chloride. The combined organic phases are then dried over sodium sulphate, and the solvent is distilled off in a rotary evaporator. The residue is employed without further purification in the next reaction.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of N-(1-benzyl-4-methyl-4-piperidinyl)acetamide obtained in Example 10-2 (3.45 g) and conc. HCl (41 mL) was heated under reflux with stirring for 72 hrs. After cooling, the mixture was quenched by adding 3N potassium hydroxide solution, and the resulting solution (pH11) was extracted with chloroform. The organic layer was washed with brine, dried over MgSO4, and concentrated to give the title compound as a pale brown oil (2.86 g).
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step One

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